![molecular formula C24H18N4O3 B2484681 3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2034586-36-0](/img/structure/B2484681.png)
3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals that have garnered attention due to their interesting molecular structure and potential biological activities. Its structure suggests a complexity that involves multiple heterocyclic frameworks, which could imply a variety of chemical behaviors and interactions.
Synthesis Analysis
The synthesis of similar complex heterocyclic compounds typically involves multi-step reactions, including cyclocondensation, amidation, and various forms of ring closure reactions. For example, the synthesis of related benzo[de]isoquinoline-1,3-dione derivatives involves conventional methods and has shown potential for biological activities (Sirgamalla & Boda, 2019).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction, is crucial for understanding the spatial arrangement of atoms within a compound and its potential interaction with biological targets. The crystal structure of related compounds provides insight into the bond lengths, angles, and overall geometry that define the molecule's conformation and reactivity (Candan et al., 2001).
Chemical Reactions and Properties
Compounds within this class participate in various chemical reactions, including interactions with biological molecules. The specific reactivity patterns depend on the functional groups present and the molecule's overall structure. For instance, the presence of oxadiazole and tetrahydroquinazoline moieties can influence the compound's ability to act as an electrophile or nucleophile in biochemical environments.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for further development into therapeutic agents or for other applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide valuable data on these aspects.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity towards different reagents, and photostability, are pivotal in dictating how these compounds can be modified or interact in various chemical and biological contexts. Studies on related compounds reveal insights into their reactivity patterns, stability under different conditions, and interactions with ligands or metals, which are essential for tailoring their use in specific applications (Kefayati, Asghari, & Khanjanian, 2012).
特性
IUPAC Name |
3-benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-15-7-9-17(10-8-15)21-26-22(31-27-21)18-11-12-19-20(13-18)25-24(30)28(23(19)29)14-16-5-3-2-4-6-16/h2-10,18-20H,11-14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTVZDOEAJDVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCC4C(C3)NC(=O)N(C4=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2484598.png)
![6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2484601.png)
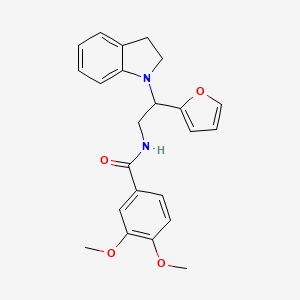
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2484603.png)

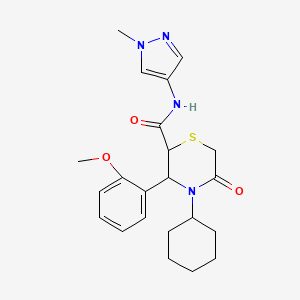

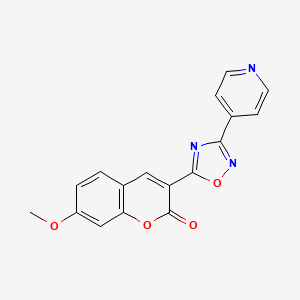
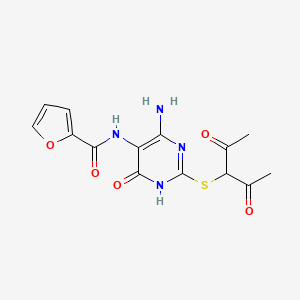
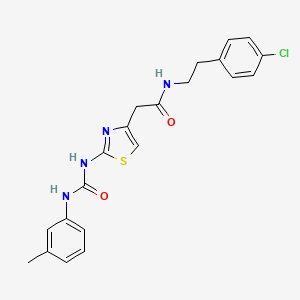
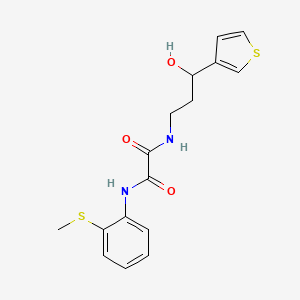

![3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide](/img/structure/B2484620.png)
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2484621.png)